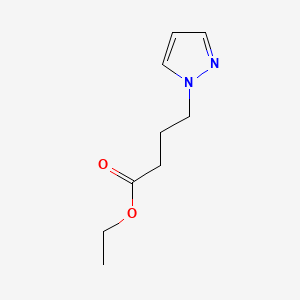

ethyl 4-(1H-pyrazol-1-yl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-pyrazol-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGKUMKJPXBPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149280 | |

| Record name | Pyrazole-1-butyric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110525-55-8 | |

| Record name | Ethyl 1H-pyrazole-1-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-1-butyric acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-butyric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrazole Scaffold: a Cornerstone in Heterocyclic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a fundamental and privileged scaffold in the realm of chemical sciences. globalresearchonline.netmdpi.commdpi.com Its unique structural and electronic properties, including its aromaticity and the presence of both acidic and basic nitrogen atoms, contribute to its versatility in chemical synthesis and its ability to interact with biological targets. globalresearchonline.netroyal-chem.com This has made the pyrazole nucleus a cornerstone in the development of a vast array of functional molecules. researchgate.netchim.it

The synthesis of pyrazole derivatives is a well-explored area of organic chemistry, with numerous methods available for their preparation. mdpi.comnih.gov These methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or their derivatives, allowing for a high degree of structural diversity. nih.gov The accessibility and modular nature of pyrazole synthesis have further cemented its status as a valuable building block for chemists. globalresearchonline.netresearchgate.net

Significance of Pyrazole Derivatives in Medicinal and Agrochemical Research

Medicinal Chemistry Applications

In medicinal chemistry, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities. wisdomlib.orgnih.gov These include anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant properties. wisdomlib.orgnih.govglobalresearchonline.net The pyrazole scaffold is present in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, underscoring its therapeutic relevance. nih.govtandfonline.com The metabolic stability of the pyrazole ring is a key factor contributing to its increased presence in newly approved drugs. nih.gov Researchers have successfully designed and synthesized numerous pyrazole-containing compounds with potent and selective activities against various diseases. For instance, certain aniline-derived pyrazoles have shown promising antibacterial activity against resistant strains like MRSA. tandfonline.com Furthermore, pyrazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com

Agrochemical Research Contexts

The utility of pyrazole derivatives extends into the agrochemical sector, where they are integral components of various pesticides, herbicides, and fungicides. royal-chem.comnih.govglobalresearchonline.net Compounds such as pyraclostrobin (B128455) are effective in controlling a range of plant pathogens. royal-chem.com The structural versatility of the pyrazole ring allows for the fine-tuning of its biological activity to target specific pests and diseases in agriculture, contributing to crop protection and food security. nih.govresearchgate.net

The Rationale for Investigating Ethyl 4 1h Pyrazol 1 Yl Butanoate and Its Analogs

The focused academic investigation of ethyl 4-(1H-pyrazol-1-yl)butanoate and its structurally related analogs is driven by the desire to explore new chemical space and identify novel biological activities. The combination of the proven pyrazole (B372694) scaffold with a flexible butanoate ester chain offers a unique molecular framework with the potential for diverse applications.

The synthesis of such compounds allows researchers to probe the structure-activity relationships (SAR) of pyrazole-containing molecules. By systematically modifying the substituents on the pyrazole ring and altering the ester group, chemists can gain insights into how these structural changes influence the compound's physicochemical properties and biological effects. nih.govnih.gov For example, studies on analogs have explored their potential as anticancer agents, investigating how modifications impact cytotoxicity and the mechanism of action. nih.govresearchgate.net The crystal structure of a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, has been determined, providing valuable data on the conformational properties of such molecules. nih.gov

Current State of Research and Emerging Areas

The research on pyrazole (B372694) butanoate systems is an active and evolving field. Current efforts are focused on the synthesis of novel derivatives with enhanced biological profiles and the exploration of their therapeutic and agrochemical potential. nih.govresearchgate.net The development of efficient and scalable synthetic routes to these compounds is a key area of interest. researchgate.netresearchgate.net

Emerging areas of research include the investigation of pyrazole-based compounds as antioxidants and their potential in addressing neurodegenerative diseases. mdpi.comresearchgate.net Furthermore, the unique photophysical properties of some pyrazole derivatives are being explored for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The continued exploration of pyrazole-containing systems, including butanoate esters, promises to yield new discoveries and applications across various scientific disciplines. nih.govresearchgate.net

Advanced Synthetic Methodologies for Ethyl 4-(1H-pyrazol-1-yl)butanoate

The synthesis of this compound, a molecule of interest in various chemical research domains, can be achieved through strategic synthetic routes. These methods primarily focus on the construction of the core pyrazole ring and its subsequent or concurrent linkage to the butanoate side chain. This article delves into the advanced synthetic methodologies and reaction mechanisms employed in the creation of pyrazole butanoate architectures.

Academic Investigations into the Biological Activity and Therapeutic Potential of Pyrazole Scaffolds Contextualized for Butanoate Derivatives

Pyrazole (B372694) as a Privileged Scaffold in Drug Design and Discovery

The pyrazole ring is recognized as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. nih.govnih.gov This versatility stems from its distinct chemical characteristics. The pyrazole ring contains both a "pyrrole-like" nitrogen atom, which can donate a hydrogen bond, and a "pyridine-like" nitrogen atom, which can accept a hydrogen bond. mdpi.commdpi.com This dual functionality allows pyrazole-containing molecules to engage in a wide range of interactions with biological macromolecules. mdpi.com

The metabolic stability of the pyrazole nucleus is another crucial factor contributing to its prevalence in pharmaceuticals. nih.gov Its structure is found in numerous approved drugs, demonstrating its importance in medicinal chemistry. nih.govtandfonline.com The number of drugs incorporating a pyrazole core has seen a significant increase, with blockbuster drugs like sildenafil, and various kinase inhibitors used in cancer therapy, highlighting the scaffold's success. nih.govtandfonline.comresearchgate.net The synthetic accessibility and favorable drug-like properties further cement its status as a foundational structure for developing new therapeutic agents. mdpi.comresearchgate.net Researchers continue to explore pyrazole derivatives for a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial treatments. nih.govresearchgate.net

Table 1: Examples of Commercially Available Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Use |

| Sildenafil | Erectile Dysfunction nih.govtandfonline.com |

| Celecoxib (B62257) | Anti-inflammatory (COX-2 inhibitor) nih.govtandfonline.com |

| Ruxolitinib | Anticancer (JAK1/JAK2 inhibitor) nih.govtandfonline.commdpi.com |

| Axitinib | Anticancer (Kinase inhibitor) nih.govtandfonline.com |

| Baricitinib | Rheumatoid Arthritis, COVID-19 nih.govtandfonline.com |

| Lenacapavir | HIV Treatment nih.govtandfonline.com |

| Apixaban | Anticoagulant mdpi.com |

Modulatory Effects on Enzyme Systems and Receptor Ligands

The pyrazole scaffold's ability to interact with various biological targets extends to its significant modulatory effects on key enzyme systems and receptor ligands, making it a focal point of research for treating a range of diseases.

Protein Kinase Inhibition Research

Protein kinases (PKs) are crucial enzymes that regulate numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. mdpi.com Consequently, protein kinase inhibitors (PKIs) have become a major class of targeted therapies. mdpi.com The pyrazole ring is a key structural component in many PKIs due to its ability to form critical interactions within the ATP-binding site of kinases. mdpi.comnih.gov

Of the small molecule PKIs approved by the US FDA, a notable number contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Erdafitinib. mdpi.com Ruxolitinib, for instance, is a potent inhibitor of Janus kinases (JAK1 and JAK2), and its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com The pyrazole fragment was chosen in the development of some inhibitors because it yields potent compounds with improved drug-like properties, such as lower lipophilicity. mdpi.com

Research has also focused on pyrazole derivatives as inhibitors of other kinases, such as c-Jun N-terminal kinase (JNK), which plays a role in inflammatory diseases. nih.gov Studies have shown that pyrazole amides can exhibit potent JNK-1 inhibitory activity. nih.gov Furthermore, pyrazole derivatives have been investigated as inhibitors for rearranged during transfection (RET) kinase, a target in certain types of cancer. mdpi.com

Other Enzymatic Targets (e.g., COX-2)

Beyond protein kinases, pyrazole derivatives are well-known for their inhibitory effects on other enzymes, most notably cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that plays a key role in inflammation and pain, and its selective inhibition is a major goal of anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The anti-inflammatory drug Celecoxib is a classic example of a selective COX-2 inhibitor built upon a pyrazole scaffold. nih.gov Numerous studies have focused on designing novel pyrazole derivatives with potent and selective COX-2 inhibitory activity. tandfonline.comnih.govnih.gov For example, newly synthesized pyrazole derivatives have demonstrated selective COX-2 inhibition with IC₅₀ values in the nanomolar to micromolar range. nih.govnih.govrsc.org Molecular docking studies have shown that these pyrazole compounds can adopt conformations similar to known selective COX-2 inhibitors within the enzyme's active site. nih.gov Some of these novel pyrazole-based COX-2 inhibitors have also been investigated for their potential as anticancer agents, as COX-2 is often overexpressed in tumors. nih.gov

Rational Design of Bioactive Pyrazole Butanoate Analogues

The rational design of new drugs often involves modifying a privileged scaffold like pyrazole to optimize its biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This process integrates computational methods like molecular docking with chemical synthesis to create novel analogues. researchgate.netnih.gov

In the context of butanoate derivatives, such as ethyl 4-(1H-pyrazol-1-yl)butanoate, the butanoate side chain can be strategically modified to influence the molecule's interaction with a target protein. For instance, in a study synthesizing a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, researchers found that different substitutions on the pyrazole ring led to varying degrees of anti-inflammatory activity. nih.gov The ethyl carboxylate group, similar to the ethyl butanoate group, serves as a key functional component that can be modified.

The design process often begins by identifying a lead compound or a known active scaffold. For example, starting with a pyrazole core, a library of derivatives can be generated by adding different functional groups at various positions on the ring and its side chains. nih.gov These virtual compounds can then be screened using molecular docking to predict their binding affinity to a specific target, such as the main protease (Mpro) of SARS-CoV-2 or a specific kinase. mdpi.comnih.gov This integrated approach of computational screening and chemical synthesis accelerates the discovery of potent and selective inhibitors. nih.gov The this compound structure represents a simple pyrazole derivative that can serve as a starting point or a building block in such a rational design campaign.

Exploration of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanism of action is critical for the development of new therapeutics. For pyrazole derivatives, their mechanism often involves direct interaction with the active site of target enzymes. nih.govresearchgate.net

In the case of kinase inhibitors, the pyrazole scaffold typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. mdpi.com The substituents on the pyrazole ring then explore other pockets within the ATP-binding site to enhance potency and selectivity. mdpi.com For COX-2 inhibitors, the pyrazole core and its substituents fit into the active site, often interacting with key amino acid residues that differ between the COX-1 and COX-2 isoforms, which is the basis for their selectivity. nih.gov

Academic Investigations into the Agrochemical Applications of Pyrazole Scaffolds Contextualized for Butanoate Derivatives

Pyrazole (B372694) Derivatives as Active Components in Crop Protection Research

The inherent biological activity of the pyrazole nucleus has made it a focal point in the search for new and effective crop protection agents. mdpi.comnih.gov Scientists have synthesized and screened numerous pyrazole derivatives, leading to the discovery of compounds with potent herbicidal, fungicidal, and insecticidal properties. mdpi.comnih.govresearchgate.net The adaptability of the pyrazole ring allows for structural modifications that can enhance efficacy, selectivity, and environmental safety. numberanalytics.com

Research has shown that the introduction of various substituents onto the pyrazole ring can significantly influence the biological activity of the resulting compounds. acs.org This has led to the development of a broad spectrum of commercial pesticides containing the pyrazole scaffold, including well-known products like fipronil (B1672679) (insecticide) and pyraclostrobin (B128455) (fungicide). nih.govnih.govwikipedia.org The continuous exploration of novel pyrazole derivatives, including esters like butanoates, remains a promising avenue for discovering next-generation crop protection solutions. acs.org

Herbicidal Mechanisms of Action and Target Specificity

A significant number of pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgacs.orgresearchgate.netresearchgate.netnih.gov This enzyme is critical in the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative stress. acs.orgresearchgate.net Inhibition of HPPD leads to a depletion of these vital compounds, causing the characteristic bleaching symptoms in susceptible weeds as phytoene (B131915) accumulates. acs.orgresearchgate.net

Several pyrazole herbicides, such as pyrazolate and pyrazoxyfen, are metabolized in plants to the same active compound, which then inhibits HPPD. acs.orgresearchgate.net Studies have revealed that these metabolites can have very high inhibitory activity, with IC50 values in the nanomolar range. acs.orgresearchgate.net Research into novel pyrazole derivatives continues to identify compounds with high herbicidal activity and improved crop safety. acs.orgresearchgate.netnih.gov For instance, certain pyrazole derivatives containing a benzoyl scaffold have shown excellent pre- and post-emergence herbicidal activities against various weeds while being safe for crops like maize, cotton, and wheat. acs.orgresearchgate.netnih.gov

Herbicidal Activity of Pyrazole Derivatives

| Compound/Active Ingredient | Target Weed(s) | Mechanism of Action | Efficacy/Findings |

|---|---|---|---|

| Pyrazolate | Annual and perennial weeds in paddy rice | HPPD Inhibition | Metabolized to the active inhibitor in plants. acs.orgresearchgate.net |

| Pyrazoxyfen | Annual and perennial weeds in paddy rice | HPPD Inhibition | Metabolized to the same active inhibitor as pyrazolate. acs.orgresearchgate.net |

| Pyrazole Isothiocyanates | Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens | Inhibition of zymoproteins | Compounds 3-1 and 3-7 showed good herbicidal activities. nih.govmdpi.com |

| Phenylpyridine-containing Pyrazoles | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | Not specified | Compounds 6a and 6c exhibited 50-60% inhibitory activities post-emergence. researchgate.net |

| Benzoyl-containing Pyrazoles | Echinochloa crusgalli and others | HPPD Inhibition | Compound Z21 showed superior pre-emergence activity compared to topramezone (B166797) and mesotrione. acs.orgresearchgate.netnih.gov |

Fungicidal Mechanisms and Efficacy Studies

Pyrazole derivatives have emerged as a significant class of fungicides, with many commercial products demonstrating broad-spectrum activity against various plant pathogens. nih.gov A primary mode of action for many pyrazole fungicides is the inhibition of succinate (B1194679) dehydrogenase (SDHI) in the mitochondrial respiratory chain. wikipedia.org This disruption of the fungus's energy production leads to its death. nih.gov

Notable examples of pyrazole-based fungicides include penthiopyrad, which is effective against late leaf spot and stem rot in peanuts, and pyraclostrobin, which is used to control a wide range of diseases in crops like tomatoes, potatoes, and grapes. nih.govpiindustries.com Research has also explored the fungicidal potential of pyrazole derivatives in combination with other chemical groups. For instance, pyrazole amide and ester derivatives have been synthesized and shown to possess excellent fungicidal activity. acs.org Studies continue to investigate new pyrazole compounds for their efficacy against economically important fungal diseases and to understand their specific mechanisms of action. nih.govcncb.ac.cn

Fungicidal Activity of Pyrazole Derivatives

| Compound/Active Ingredient | Target Fungi | Mechanism of Action | Efficacy/Findings |

|---|---|---|---|

| Penthiopyrad | Cercospora arachidicola, Cercosporidium personatum, Sclerotium rolfsii | SDHI Fungicide | Excellent potential for managing late leaf spot and stem rot in peanuts. nih.gov |

| Pyraclostrobin | Various phytopathogenic fungi | Quinone outside inhibitor (QoI) | Broad-spectrum fungicide with plant health benefits. nih.govpiindustries.com |

| Pyrazole-Thiazole Carboxamides | Rhizoctonia cerealis | Not specified | Excellent in vitro activities, superior to thifluzamide. mdpi.com |

| Halopyrazole Matrine (B1676216) Derivatives | Ceratobasidium cornigerum, Gibberella sanbinetti, Gibberella zeae | Not specified | High inhibitory effect, with 4-Cl-Pyr-Mat showing the best results. mdpi.com |

| Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline | Valsa mali, Sclerotinia sclerotiorum, Gaeumannomyces graminis var. tritici | Not specified | Compounds 10d and 10e showed comparable activity to pyraclostrobin against G. graminis var. tritici. cncb.ac.cn |

Insecticidal Mechanisms and Pest Control Strategies

The pyrazole scaffold is a key component in a number of highly effective insecticides. nih.govnih.gov A prominent example is fipronil, a broad-spectrum insecticide that acts by blocking GABA-gated chloride channels in the central nervous system of insects. numberanalytics.comsolutionsstores.com This disruption leads to hyperexcitation and eventual death of the target pest. numberanalytics.com

The versatility of the pyrazole ring has allowed for the development of insecticides targeting a range of pests, including cotton bollworm, diamondback moth, and various species of aphids and mites. acs.org Research has focused on synthesizing novel pyrazole derivatives, such as pyrazole-5-carboxamides and pyrazoles containing 4,5-dihydrooxazole moieties, which have demonstrated significant insecticidal activity. acs.org The introduction of different substituents on the pyrazole ring can enhance the potency and spectrum of activity against various insect pests. acs.orgnih.gov

Insecticidal Activity of Pyrazole Derivatives

| Compound/Active Ingredient | Target Pest(s) | Mechanism of Action | Efficacy/Findings |

|---|---|---|---|

| Fipronil | Termites, fleas, ants, cockroaches | GABA-gated chloride channel blocker | Broad-spectrum insecticide. numberanalytics.comsolutionsstores.com |

| Pyrazole-5-carboxamides | Cotton bollworm (Helicoverpa armigera) | Not specified | Compounds Ij, Il, and IIe showed 60% stomach activity at 5 mg kg⁻¹. acs.org |

| Pyrazole amides with hydrazone substructures | Plutella xylostella, Helicoverpa armigera, Culex pipiens pallens | Not specified | Some compounds exhibited notable control against a range of insects. nih.gov |

| Halopyrazole Matrine Derivatives | Plutella xylostella, Mythimna separata, Spodoptera frugiperda | Not specified | Significantly improved insecticidal activity compared to matrine alone. mdpi.com |

Development of New Agrochemical Agents with Reduced Environmental Impact

A key focus in modern agrochemical research is the development of new active ingredients that are not only effective but also have a favorable environmental profile. numberanalytics.comnih.gov This includes designing molecules that are more selective towards target pests, biodegradable, and have lower toxicity to non-target organisms. numberanalytics.com The structural versatility of the pyrazole ring makes it an attractive scaffold for designing such "greener" pesticides. acs.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies for Pyrazole Butanoates

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D Techniques for Structural Elucidation

Detailed experimental ¹H NMR, ¹³C NMR, or 2D NMR data specifically for ethyl 4-(1H-pyrazol-1-yl)butanoate could not be located. While spectral data is available for the 'ethyl butanoate' fragment and for numerous other pyrazole-containing derivatives, these are not directly applicable for the structural elucidation of the target compound. hmdb.caymdb.canih.govchegg.com For an accurate analysis, the unique electronic environment created by the combination of the pyrazole (B372694) ring and the ethyl butanoate chain must be considered, and such specific data is not present in the search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific experimental Infrared (IR) or Raman spectra for this compound are not available in the searched literature. Although the National Institute of Standards and Technology (NIST) provides IR spectral data for ethyl butyrate, this does not account for the vibrational modes introduced by the pyrazole ring. nist.govnist.gov Similarly, while IR data exists for other pyrazole derivatives, these molecules possess different substituents that would alter the vibrational characteristics compared to the target compound. Without experimental data for this compound, a detailed vibrational mode analysis and functional group identification cannot be accurately provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

No experimental UV-Vis absorption data specifically for this compound was found. The electronic transitions and conjugation patterns are unique to the entire molecular structure. Data for the parent 1H-pyrazole or other derivatives cannot be extrapolated to accurately predict the absorption maxima (λmax) for the target molecule. nist.gov

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

While mass spectra for the ethyl butanoate portion of the molecule are available, a detailed high-resolution mass spectrometry (HRMS) analysis and a specific fragmentation pathway for the complete this compound molecule are not documented in the search results. nist.gov An accurate analysis would require experimental data to identify the molecular ion peak and characteristic fragment ions resulting from the cleavage of the pyrazole and butanoate moieties.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

There is no published crystal structure for this compound in the searched databases. Crystallographic data is available for related but structurally distinct molecules such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. nih.govnih.gov However, the substitution pattern and the nature of the aliphatic chain versus an aromatic ring would lead to significantly different molecular conformations, bond angles, and crystal packing. Therefore, an analysis of the absolute stereochemistry and solid-state conformation for the title compound is not possible.

Due to the absence of specific experimental data for this compound across all requested analytical techniques, it is not possible to generate the detailed, data-driven article as per the instructions.

Future Directions and Emerging Research Avenues for Ethyl 4 1h Pyrazol 1 Yl Butanoate and Analogues

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Butanoate Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyrazole butanoate analogues. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new candidates with enhanced properties.

Accelerating Drug Discovery:

Optimizing Molecular Properties:

Beyond predicting activity, AI can be employed to optimize various molecular properties simultaneously. This includes enhancing metabolic stability, reducing potential toxicity, and improving pharmacokinetic parameters. By navigating the complex, multi-dimensional space of chemical modifications, AI can propose novel structures that balance efficacy with drug-like properties.

Novel Catalytic and Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly manufacturing processes. nih.govresearchgate.netbenthamdirect.com This paradigm shift is driving the development of novel catalytic and green chemistry approaches for the synthesis of ethyl 4-(1H-pyrazol-1-yl)butanoate and its analogues. citedrive.com

Key Green Chemistry Strategies:

Solvent-Free and Aqueous Reactions: Eliminating or replacing hazardous organic solvents with water or conducting reactions in the absence of a solvent are key tenets of green chemistry. benthamdirect.comresearchgate.net

Microwave and Ultrasonic Assistance: These techniques can accelerate reaction rates, often leading to higher yields and cleaner product formation with reduced energy consumption. benthamdirect.comresearchgate.net

Use of Recyclable Catalysts: The development of heterogeneous catalysts, such as magnetic nanoparticles, allows for easy separation and reuse, minimizing waste and cost. researchgate.net

Multicomponent Reactions: One-pot syntheses that combine multiple steps into a single operation are highly efficient and atom-economical. researchgate.netresearchgate.net

Recent reviews highlight the significant progress in the eco-friendly synthesis of pyrazole derivatives, emphasizing methods that are not only efficient but also operationally simple and environmentally benign. nih.govresearchgate.netcitedrive.com These strategies are crucial for the large-scale, sustainable production of pyrazole-based compounds.

Exploration of Unconventional Biological Targets and Therapeutic Modalities

While pyrazole derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial activities, future research will delve into more unconventional biological targets and therapeutic modalities. nih.govglobalresearchonline.netnih.gov

Emerging Therapeutic Areas:

Neurodegenerative Diseases: The neuroprotective properties of some pyrazole compounds suggest their potential in treating conditions like Alzheimer's and Parkinson's disease. globalresearchonline.net

Metabolic Disorders: The role of pyrazole analogues in modulating metabolic pathways is an area of growing interest for the development of new treatments for diabetes and obesity. globalresearchonline.net

Rare and Neglected Diseases: The versatility of the pyrazole scaffold makes it an attractive starting point for developing drugs against diseases that have been historically under-researched.

Furthermore, the exploration of novel therapeutic modalities, such as targeted protein degradation and allosteric modulation, could unlock new applications for pyrazole butanoates. For example, some pyrazole derivatives have shown the ability to act as allosteric modulators of G-protein coupled receptors, offering a more nuanced approach to drug action. researchgate.net

Advanced Materials Science Applications of Pyrazole Butanoate Frameworks

The unique chemical properties of pyrazole butanoates make them valuable building blocks for the creation of advanced materials with tailored functionalities.

Porous Organic Polymers and Metal-Organic Frameworks:

Pyrazole-based frameworks are being investigated for a variety of applications, including:

Gas Capture and Storage: The nitrogen atoms in the pyrazole ring can interact with gases like carbon dioxide, making these materials promising for carbon capture technologies. acs.orgacs.orgresearchgate.net Microporous organic polymers (MOPs) derived from pyrazole have demonstrated significant CO2 adsorption capacities. acs.orgacs.orgresearchgate.net

Catalysis: These porous materials can act as supports for catalytic nanoparticles, enhancing their stability and reusability. acs.orgacs.orgresearchgate.net For instance, a pyrazole-based MOP supporting silver nanoparticles has been shown to efficiently catalyze the carboxylation of alkynes. acs.orgacs.orgresearchgate.net

Sensors: The ability of pyrazole derivatives to interact with specific ions and molecules makes them suitable for the development of chemical sensors. mdpi.com

Energy Storage: Metal-organic frameworks (MOFs) incorporating pyrazole subunits are being explored as electrode materials for batteries. researchgate.net

The development of pyrazole-linked covalent organic polymers has also shown promise for applications like the selective recovery of precious metals from electronic waste. nih.gov

Interdisciplinary Research Synergies and Collaborative Initiatives

The future of research on this compound and its analogues lies in fostering strong interdisciplinary collaborations. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Fostering Collaboration:

Chemistry and Biology: Close collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new therapeutic agents.

Materials Science and Engineering: The development of novel materials requires a synergistic approach, combining the design of molecular building blocks with the engineering of functional devices.

Computational Science and Experimental Research: The integration of AI and machine learning with traditional laboratory research will accelerate the pace of discovery and innovation.

Collaborative initiatives that bring together researchers from academia, industry, and government will be crucial for translating fundamental discoveries into real-world applications. These partnerships can provide the necessary resources, expertise, and infrastructure to tackle complex scientific problems and drive progress in the field.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-(1H-pyrazol-1-yl)butanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be alkylated with ethyl bromobutanoate under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (60–80°C) . Optimization includes:

- Temperature control : Higher temperatures (>80°C) may lead to side reactions, while lower temperatures (<60°C) reduce reaction rates.

- Catalyst use : Palladium catalysts (e.g., for Suzuki couplings) improve regioselectivity in iodinated pyrazole intermediates .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity, but DMSO may improve solubility of iodinated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazole ring and ester group positioning. Coupling constants (e.g., ) distinguish between 1H-pyrazole isomers .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for iodinated derivatives (e.g., [M+H] at m/z 337.16) .

- X-ray crystallography : Resolves ambiguities in solid-state structures, particularly for derivatives with steric hindrance (e.g., ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate) .

Q. How does the iodine substituent in 4-iodo-pyrazole derivatives influence reactivity and biological activity?

- Methodological Answer : The iodine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki, Heck) for functionalization . In biological studies, iodine increases lipophilicity, improving membrane permeability in antimicrobial assays. However, its large atomic radius may sterically hinder receptor binding, requiring comparative studies with chloro/fluoro analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HepG2 for anticancer studies) and positive controls (e.g., doxorubicin) across labs .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent results in enzymatic inhibition studies .

- Dose-response curves : EC values should be compared using nonlinear regression models (e.g., Hill equation) to account for potency differences .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in pyrazole-based esters?

- Methodological Answer :

- Factorial design : Vary substituents (e.g., halogen, methyl, amino) and backbone length systematically to assess contributions to bioactivity .

- Free-Wilson vs. Hansch analysis : Use Free-Wilson for discrete substituent effects (e.g., iodine vs. methyl) and Hansch for quantitative lipophilicity parameters (logP) .

- Molecular docking : Pair with MD simulations (e.g., GROMACS) to validate binding poses in enzyme targets (e.g., P2Y12 receptors) .

Q. How can computational methods predict regioselectivity in pyrazole alkylation reactions?

- Methodological Answer :

- DFT calculations : Compare transition-state energies for N1 vs. N2 alkylation pathways. B3LYP/6-31G(d) basis sets predict preferential N1 substitution due to lower activation energy (~15 kcal/mol difference) .

- Molecular electrostatic potential (MEP) maps : Identify nucleophilic hotspots on the pyrazole ring (e.g., higher electron density at N1 in iodinated derivatives) .

Q. What strategies mitigate side reactions during esterification or hydrolysis of this compound?

- Methodological Answer :

- Protecting groups : Temporarily block the pyrazole NH with Boc groups during ester hydrolysis to prevent ring opening .

- Acid scavengers : Add molecular sieves or triethylamine to neutralize HBr byproducts in alkylation steps .

- Kinetic control : Shorten reaction times (<2 hours) to favor ester formation over pyrazole decomposition in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.